methyl (4Z)-1-benzyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-1-BENZYL-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrole ring, a benzyl group, and a hydroxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-BENZYL-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with a suitable pyrrole derivative in the presence of a catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-1-BENZYL-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzyl derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
METHYL (4Z)-1-BENZYL-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-BENZYL-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
Uniqueness
METHYL (4Z)-1-BENZYL-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications .
Properties
Molecular Formula |
C21H19NO4 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl (4Z)-1-benzyl-4-[(3-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H19NO4/c1-14-19(21(25)26-2)18(12-16-9-6-10-17(23)11-16)20(24)22(14)13-15-7-4-3-5-8-15/h3-12,23H,13H2,1-2H3/b18-12- |
InChI Key |
YXZZMEVYWAEBFK-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)O)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)O)C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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